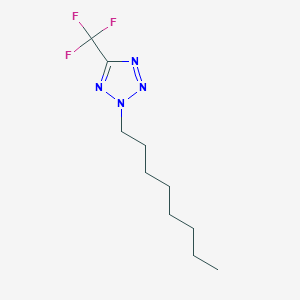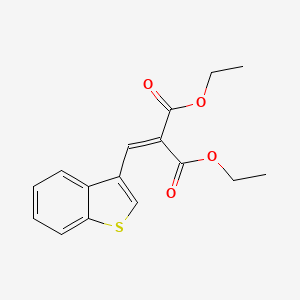
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate is a chemical compound with the molecular formula C16H16O4S. It is known for its unique structure, which includes a benzothiophene ring fused with a propanedioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate typically involves the condensation of benzothiophene derivatives with diethyl malonate under basic conditions. A common method includes the use of sodium ethoxide as a base in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with a benzothiophene derivative to form the desired product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the laboratory synthesis methods .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the benzothiophene ring to a dihydrobenzothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives .
Applications De Recherche Scientifique
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A commonly used ester in organic synthesis, known for its reactivity in enolate chemistry.
Benzothiophene: A sulfur-containing heterocycle with applications in medicinal chemistry.
Diethyl benzylidenemalonate: A structurally similar compound with a benzylidene group instead of a benzothiophene ring.
Uniqueness
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate is unique due to the presence of both the benzothiophene ring and the propanedioate moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
5381-31-7 |
|---|---|
Formule moléculaire |
C16H16O4S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
diethyl 2-(1-benzothiophen-3-ylmethylidene)propanedioate |
InChI |
InChI=1S/C16H16O4S/c1-3-19-15(17)13(16(18)20-4-2)9-11-10-21-14-8-6-5-7-12(11)14/h5-10H,3-4H2,1-2H3 |
Clé InChI |
MFHBXWOQZMZIGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CC1=CSC2=CC=CC=C21)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
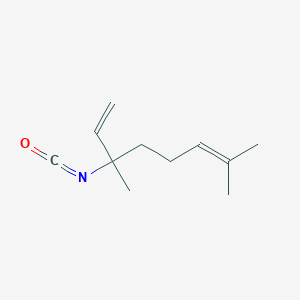
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
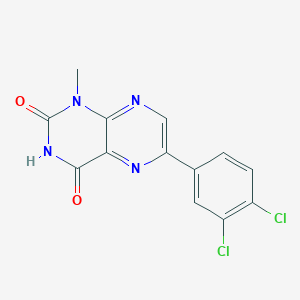
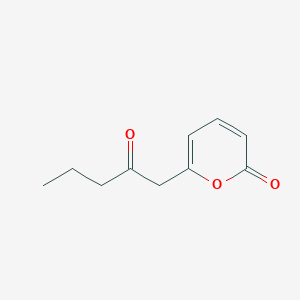
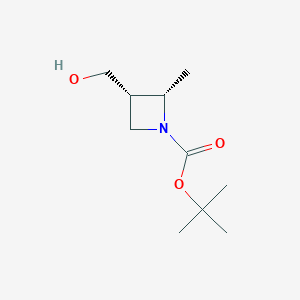
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5-(Dimethylamino)-2-[3-(dimethylamino)propyl]-2-phenylpentanamide](/img/structure/B14007582.png)
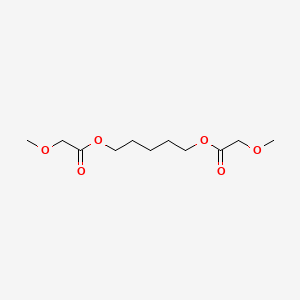
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)
